3-Pyridinol, 4-(methylthio)-
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Overview
Description
3-Pyridinol, 4-(methylthio)- is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a methylthio group at the 4-position and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinol, 4-(methylthio)- can be achieved through several methods. One common approach involves the reaction of 4-chloropyridine with sodium methylthiolate, followed by hydrolysis to introduce the hydroxyl group at the 3-position . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the methylthio group .
Industrial Production Methods: Industrial production of 3-Pyridinol, 4-(methylthio)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Pyridinol, 4-(methylthio)- undergoes various chemical reactions, including:
Reduction: The compound can be reduced to remove the hydroxyl group, forming 4-(methylthio)pyridine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: 4-(Methylsulfinyl)pyridin-3-OL, 4-(Methylsulfonyl)pyridin-3-OL.
Reduction: 4-(Methylthio)pyridine.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
3-Pyridinol, 4-(methylthio)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Pyridinol, 4-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, modulating their activity and affecting various biochemical processes . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating inflammatory responses and microbial growth .
Comparison with Similar Compounds
4-Methylpyridin-3-OL: Similar structure but lacks the methylthio group.
4-(Methylsulfinyl)pyridin-3-OL: Oxidized form of 3-Pyridinol, 4-(methylthio)-.
4-(Methylsulfonyl)pyridin-3-OL: Further oxidized form with a sulfone group.
Uniqueness: 3-Pyridinol, 4-(methylthio)- is unique due to the presence of both a methylthio and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
136095-03-9 |
---|---|
Molecular Formula |
C6H7NOS |
Molecular Weight |
141.188 |
IUPAC Name |
4-methylsulfanylpyridin-3-ol |
InChI |
InChI=1S/C6H7NOS/c1-9-6-2-3-7-4-5(6)8/h2-4,8H,1H3 |
InChI Key |
ZLUZYPOQLNQREW-UHFFFAOYSA-N |
SMILES |
CSC1=C(C=NC=C1)O |
Synonyms |
3-Pyridinol,4-(methylthio)-(9CI) |
Origin of Product |
United States |
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